molecular formula C12H20O2 B14624751 Methyl undec-3-ynoate CAS No. 58743-32-1

Methyl undec-3-ynoate

Cat. No.: B14624751
CAS No.: 58743-32-1
M. Wt: 196.29 g/mol
InChI Key: SVLPMVOWWCFVNW-UHFFFAOYSA-N
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Description

Methyl undec-3-ynoate is an organic compound belonging to the class of acetylenic fatty esters It is characterized by the presence of a triple bond between the third and fourth carbon atoms in its undecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl undec-3-ynoate can be synthesized through various methods. One common approach involves the reaction of undec-3-ynoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves the use of selenium dioxide and tert-butyl hydroperoxide as oxidizing agents. This method allows for the selective oxidation of the acetylenic fatty ester to produce this compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl undec-3-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl undec-3-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl undec-3-ynoate involves its interaction with various molecular targets. For instance, during oxidation reactions, the compound undergoes transformation through the formation of intermediate species such as allylseleninic acid. These intermediates facilitate the selective oxidation of the acetylenic fatty ester to produce the desired products .

Comparison with Similar Compounds

  • Methyl undec-10-ynoate
  • Methyl octadec-9-ynoate
  • Methyl octadeca-6,8-diynoate

Comparison: Methyl undec-3-ynoate is unique due to the position of its triple bond, which imparts distinct reactivity compared to other acetylenic fatty esters. For example, methyl undec-10-ynoate has the triple bond at the tenth position, leading to different oxidation products and reaction pathways .

Properties

CAS No.

58743-32-1

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

methyl undec-3-ynoate

InChI

InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-8,11H2,1-2H3

InChI Key

SVLPMVOWWCFVNW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC#CCC(=O)OC

Origin of Product

United States

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